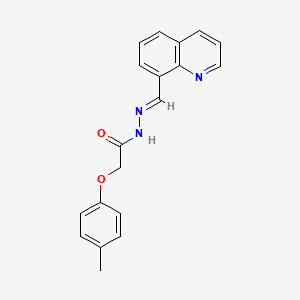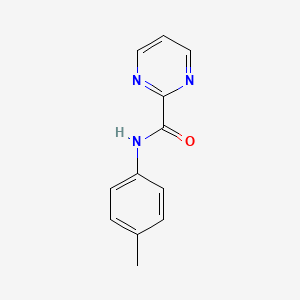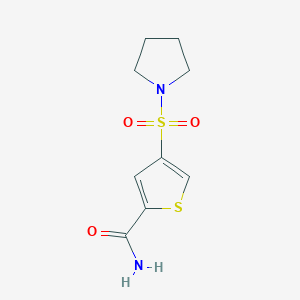
2-(4-methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related acetohydrazide compounds typically involves condensation reactions between hydrazides and aldehydes or ketones in the presence of catalysts. For example, a similar compound was synthesized by the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-(quinolin-8-yloxy)acetohydrazide in a methanol solution, illustrating a common approach to synthesizing Schiff-base ligands through condensation reactions (Li Jia-ming, 2009).
Molecular Structure Analysis
Structural characterization of these compounds is often achieved through techniques such as 1H NMR, IR, elemental analysis, and X-ray single crystal diffraction analysis. The molecular structure tends to exhibit significant interactions, such as hydrogen bonding, which contributes to the stability and properties of the compounds. For instance, the crystal structure of a related compound was determined, revealing an orthorhombic space group and dimensions indicative of a stabilized molecular framework (Li Jia-ming, 2009).
Aplicaciones Científicas De Investigación
Synthesis and Nonlinear Optical Properties
2-(4-Methylphenoxy)-N'-(8-quinolinylmethylene)acetohydrazide and related hydrazones have been synthesized and characterized for their nonlinear optical properties. Studies using a single beam z-scan technique with nanosecond laser pulses at 532 nm demonstrated that these compounds exhibit two-photon absorption at this wavelength. The nonlinear refractive index, absorption coefficient, effective third-order susceptibility, second-order hyperpolarizability, and the coupling factor were estimated, showing values comparable to those obtained for 4-methoxy chalcone derivatives and dibenzylidene acetone derivatives. Among the synthesized compounds, certain ones exhibited better optical power limiting behavior at 532 nm, suggesting their potential as candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).
Synthesis and Characterization of Derivatives
A study involving the synthesis of derivatives from 2-(quinolin-8-yloxy) acetate led to the formation of carbohydrazide, which upon treatment with substituted phenyl iso/thioisocyanates yielded thio/semicarbazide derivatives. These derivatives underwent acidic and basic intramolecular cyclization to form N-(aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones. All synthesized compounds were characterized using spectroscopic techniques and elemental analyses, with one derivative further confirmed by X-ray crystallography (Saeed et al., 2014).
Antimicrobial Evaluation of Novel Imines and Thiazolidinones
In another research, 2-(4-Chloro-3-methylphenoxy)acetohydrazide derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate was reacted with different aromatic aldehydes to yield N-(substituted benzylidiene)-2-(4-chloro-3-methylphenoxy)acetamides. These compounds were then cyclized with thioglycolic acid to yield novel compounds characterized for their antibacterial and antifungal activities, demonstrating the diverse potential of acetohydrazide derivatives in synthesizing bioactive compounds (Fuloria et al., 2009).
Propiedades
IUPAC Name |
2-(4-methylphenoxy)-N-[(E)-quinolin-8-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-7-9-17(10-8-14)24-13-18(23)22-21-12-16-5-2-4-15-6-3-11-20-19(15)16/h2-12H,13H2,1H3,(H,22,23)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPEWEXPQGWOGHJ-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(ethylamino)-N-[3-(4-morpholinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5507673.png)


![methyl 4-[(1-azepanylcarbonothioyl)amino]benzoate](/img/structure/B5507684.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-cyclopentylpropanamide](/img/structure/B5507694.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5507708.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(2-methoxy-4,6-dimethyl-3-pyridinyl)methyl]acetamide](/img/structure/B5507709.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-3-isobutylisoxazole](/img/structure/B5507713.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5507719.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[1-(4-methyl-2-pyridinyl)propyl]acetamide](/img/structure/B5507740.png)
